

# The Psammaplysin Family: A Comprehensive Technical Review of Structure, Bioactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | psammaplysene A |           |
| Cat. No.:            | B1679808        | Get Quote |

The marine environment is a vast reservoir of unique chemical structures with significant therapeutic potential. Among these, the psammaplysin family of bromotyrosine-derived alkaloids, primarily isolated from marine sponges of the order Verongiida, has garnered substantial attention from the scientific community.[1][2] These compounds are distinguished by a rare and complex 1,6-dioxa-2-azaspiro[4.6]undecane backbone and exhibit a remarkable spectrum of biological activities, including potent anticancer, antimalarial, antiviral, and antibacterial properties.[2][3][4] This technical guide provides an in-depth review of the psammaplysin family, consolidating current knowledge on their chemical diversity, biological mechanisms, and synthetic strategies for researchers and drug development professionals.

# **Chemical Structure and Diversity**

The psammaplysin scaffold is composed of two key subunits derived from bromotyrosine: a highly substituted 8,10-dibromo-4-hydroxy-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxylic acid unit, and a variable bromotyramine fragment, often moloka'iamine. These two subunits are joined by an amide linkage.

The first members of this class, psammaplysins A and B, were isolated in 1983 from the Red Sea sponge Psammaplysilla purpurea. Since then, over 44 distinct compounds have been identified, including related structures classified as ceratinamides, frondoplysins, ceratinadins, and psammaceratins. The structural diversity within the family arises from variations in the bromotyramine side chain, including N-methylation, acylation, and the attachment of unique



moieties like the cyclopentene-dione in psammaplysin E or even the dimerization of two psammaplysin A units in psammaceratin A.

Table 1: Selected Psammaplysin Derivatives and Structural Features

| Compound        | Key Structural<br>Modification                                    | Natural Source (Example) |
|-----------------|-------------------------------------------------------------------|--------------------------|
| Psammaplysin A  | Core structure with a terminal primary amine.                     | Psammaplysilla purpurea  |
| Psammaplysin C  | N-methylated terminal amine.                                      | Aplysinella sp.          |
| Psammaplysin D  | Isopentadecanoyl group on the terminal amine.                     | Aplysinella sp.          |
| Psammaplysin E  | Cyclopentene-dione moiety on the terminal amine.                  | Aplysinella sp.          |
| Psammaplysin F  | N-methylated terminal amine.                                      | Aplysinella sp.          |
| Ceratinamide A  | N-formyl functionality at the terminal amine.                     | Pseudoceratina purpurea  |
| Frondoplysin A  | Meroterpene moiety attached to the terminal amine.                | Dysidea frondosa         |
| Psammaceratin A | Dimer of two psammaplysin A units linked by a succinamide moiety. | Pseudoceratina arabica   |

# **Biosynthesis**

The unique spiro[4.6]undecane skeleton of psammaplysins is proposed to originate from the amino acid 3,5-dibromo-L-tyrosine. The biosynthetic pathway likely proceeds through an oximino epoxide intermediate. A key step involves a Beckmann-type rearrangement combined with an epoxide ring-opening to form the characteristic 1,6-dioxa-2-azaspiro[4.6]undecane core, a divergence from the pathway that forms the related aerothionin family of compounds.





Click to download full resolution via product page

Proposed biosynthetic pathway for the psammaplysin core.

# **Biological Activities and Mechanisms of Action**

The psammaplysin family exhibits a wide array of potent biological activities, making them attractive candidates for drug discovery. Their effects are primarily cytotoxic, but also include antimalarial, antiviral, antifouling, and immunosuppressive properties.

# **Cytotoxic and Anticancer Activity**

Many psammaplysin derivatives demonstrate significant growth inhibitory effects against various human cancer cell lines. For instance, psammaceratin A and psammaplysin A show potent activity against colon (HCT 116), cervical (HeLa), and breast (MDA-MB-231) cancer cells, with IC50 values in the low micromolar range.

The mechanism of action for some members of the broader psammaplin class (sulfur-containing bromotyrosine dimers) has been linked to the inhibition of class I histone deacetylases (HDACs), particularly HDAC3. Inhibition of HDAC3 by psammaplin A leads to the activation of peroxisome proliferator-activated receptor gamma (PPARy), a nuclear receptor that upregulates the expression of antioxidant enzymes like catalase and Nrf2. This pathway helps mitigate oxidative stress in neuronal cells, suggesting a neuroprotective role, and connects HDAC inhibition to PPARy signaling.





Click to download full resolution via product page

Psammaplin A inhibits HDAC3, activating PPARy and antioxidant gene expression.



Table 2: Quantitative Biological Activity of Selected Psammaplysins

| Compound                         | Target/Cell<br>Line                            | Activity Type | Value (μM) | Reference |
|----------------------------------|------------------------------------------------|---------------|------------|-----------|
| Psammaceratin<br>A               | HCT 116 (Colon<br>Cancer)                      | IC50          | 3.1        |           |
| MDA-MB-231<br>(Breast Cancer)    | IC50                                           | 5.25          |            |           |
| Psammaplysin A                   | HCT 116 (Colon<br>Cancer)                      | IC50          | 5.1        | _         |
| MDA-MB-231<br>(Breast Cancer)    | IC50                                           | 3.90          |            |           |
| Psammaplysin E                   | KB (Oral Cancer)                               | Cytotoxicity  | 5 μg/mL    | _         |
| LoVo (Colon<br>Cancer)           | Cytotoxicity                                   | 5 μg/mL       |            | _         |
| 19-<br>hydroxypsamma<br>plysin E | P. falciparum<br>(3D7)                         | IC50          | 6.4        |           |
| Frondoplysin A                   | PTP1B (Protein-<br>Tyrosine<br>Phosphatase 1B) | IC50          | 0.39       |           |
| Psammaplysin F                   | S. aureus<br>(MRSA)                            | MIC           | 40-80      |           |

# **Structure-Activity Relationships (SAR)**

Preliminary SAR studies indicate that modifications to the terminal amine side chain significantly impact bioactivity. For example, the N-methyl group in psammaplysin F and the urea moiety in other derivatives are considered important for their activity. Conversely, high lipophilicity, such as the long acyl chain in psammaplysin D, can lead to a lack of activity (GI50 > 10  $\mu$ M). The free terminal amine at position C-20 in psammaplysin F has been shown to be crucial for its antibacterial activity.



# **Experimental Protocols: Isolation and Synthesis**

The complex structure and potent bioactivities of psammaplysins have made them formidable targets for both natural product isolation and total synthesis.

# **General Isolation and Purification Protocol**

The isolation of psammaplysins from sponge biomass typically follows a multi-step extraction and chromatographic purification process.





Click to download full resolution via product page

A typical workflow for the isolation of psammaplysins from marine sponges.



### Methodology:

- Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a solvent mixture, typically methanol (MeOH) and dichloromethane (CH2Cl2). The resulting solution is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
  with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol
  (BuOH), to separate compounds based on polarity. The bioactive fractions (often the EtOAc
  and BuOH fractions) are retained.
- Initial Chromatography: The active fraction is subjected to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on silica gel or reversed-phase (C18) silica, using a gradient solvent system (e.g., hexane to EtOAc or water to MeOH) to yield semi-purified fractions.
- Final Purification: Final purification of individual psammaplysin compounds is achieved using High-Performance Liquid Chromatography (HPLC), typically on a preparative C18 column with a gradient elution of acetonitrile or methanol in water, often with a trifluoroacetic acid (TFA) modifier.

# **Total Synthesis Protocols**

The total synthesis of psammaplysins remained an unsolved challenge for nearly 40 years after their discovery, a testament to the difficulty of constructing the densely functionalized 5/7-spiroisoxazoline-oxepine core. Recent breakthroughs have established viable synthetic routes. Two key strategies have emerged: a Henry reaction/Baeyer-Villiger oxidation sequence and a dipolar cycloaddition approach.

A. Key Protocol: Henry Reaction and Baeyer-Villiger Oxidation (Magauer Group)

This was the first successful total synthesis of psammaplysin A. The core of the strategy was to build the C7-hydroxylated isoxazoline scaffold first and then expand the attached six-membered ring into the seven-membered dihydrooxepine.

- Step 1: Diastereoselective Henry Reaction/Cyclization:
  - Objective: To construct the C7-hydroxylated spirocyclic isoxazoline scaffold in one step.



- Methodology: A cyclohexanone-derived aldehyde is reacted with a nitroalkane via a Henry (nitro-aldol) reaction followed by an intramolecular O-alkylation. Performing the reaction in acetonitrile at -25 °C is critical for achieving high diastereoselectivity. This avoids the use of a nitrile oxide cycloaddition which proved problematic for installing the C7 hydroxyl group.
- Step 2: Baeyer-Villiger Ring Expansion:
  - Objective: To form the seven-membered dihydrooxepine ring.
  - Methodology: The spirocyclic ketone intermediate is subjected to a regioselective Baeyer-Villiger oxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are used to insert an oxygen atom adjacent to the carbonyl, expanding the six-membered ring to a seven-membered lactone, thereby creating the core dihydrooxepine-spiroisoxazoline (DOSI) motif.
- Step 3: Side-Chain Coupling and Deprotection:
  - Objective: To attach the bromotyramine side chain and complete the synthesis.
  - Methodology: The lactone is converted to a carboxylic acid, which is then coupled with the protected moloka'iamine side chain using standard peptide coupling reagents. A final deprotection sequence removes protecting groups to furnish psammaplysin A.
- B. Key Protocol: Dipolar Cycloaddition (Smith Group)

This approach utilizes a [3+2] dipolar cycloaddition to form the spiroisoxazoline ring, tackling the challenge of the C7 hydroxyl group by using a novel dipolarophile.

- Step 1: Synthesis of Enediol Diether Dipolarophile:
  - Objective: To create a suitable seven-membered ring precursor for the cycloaddition.
  - Methodology: A seven-membered lactone is converted to an unusual enediol diether. This substrate is specifically designed to undergo the subsequent cycloaddition reaction.
- Step 2: [3+2] Dipolar Cycloaddition:



- Objective: To construct the 5/7-spiroisoxazoline core.
- Methodology: The enediol diether is reacted with a nitrile oxide, generated in situ. This
  cycloaddition reaction forms the spirocyclic core of the psammaplysin molecule.
- Step 3: Oxidative Functionalization and Side-Chain Coupling:
  - Objective: To install the remaining functional groups and attach the side chain.
  - Methodology: A series of carefully controlled oxidative transformations are performed to install the correct functionality on the spirocycle. The resulting advanced intermediate is then coupled with various tyramine-derived amines, allowing for a divergent synthesis of multiple family members, including psammaplysins A, M, O, Q, and ceratinamide A.



Click to download full resolution via product page

Key strategies for the total synthesis of the psammaplysin core structure.

# **Conclusion and Future Perspectives**

The psammaplysin family of marine natural products represents a structurally unique and biologically significant class of compounds. Their potent and diverse pharmacological profiles, particularly their anticancer activities, underscore their value as lead compounds in drug discovery. The recent breakthroughs in their total synthesis have opened the door for the



preparation of previously inaccessible family members and the design of novel, simplified, or more potent analogs. Future research should focus on elucidating the specific molecular targets for their cytotoxic effects, expanding SAR studies through the synthesis of targeted libraries, and optimizing their drug-like properties to translate their therapeutic potential into clinical applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Psammaplysin Family: A Comprehensive Technical Review of Structure, Bioactivity, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679808#literature-review-of-the-psammaplysin-family-of-compounds]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com